molecular formula C19H22N6O3 B448580 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B448580
M. Wt: 382.4g/mol
InChI Key: OHDRYQDFRLRTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of a triazole ring, a pyridine moiety, and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Adamantane Carboxylation: Adamantane is carboxylated using a Friedel-Crafts acylation reaction with a carboxylic acid derivative.

    Coupling Reaction: The nitrated triazole and the carboxylated adamantane are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the triazole ring can undergo oxidation to form various oxidative products.

    Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the triazole ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the triazole ring and the adamantane structure suggests that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the adamantane structure is known for its stability and ability to enhance drug properties.

Industry

In industry, this compound could be used in the development of new materials with unique properties. The adamantane structure is known for its rigidity and thermal stability, making it useful in high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane structure could enhance binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(2-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with a different position of the pyridine moiety.

    3-{3-amino-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.

    3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its combination of a nitro-triazole ring, a pyridine moiety, and an adamantane structure. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4g/mol

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H22N6O3/c26-16(21-10-13-2-1-3-20-9-13)18-5-14-4-15(6-18)8-19(7-14,11-18)24-12-22-17(23-24)25(27)28/h1-3,9,12,14-15H,4-8,10-11H2,(H,21,26)

InChI Key

OHDRYQDFRLRTHY-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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